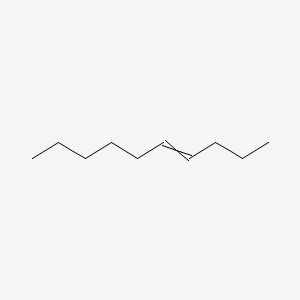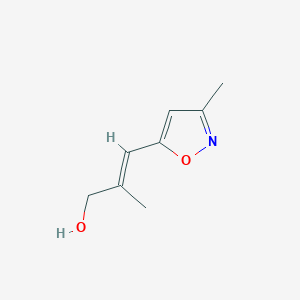
PEG-7 GLYCERYL COCOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PEG-7 Glyceryl Cocoate is a water-soluble ingredient that has many benefits in the cosmetic industry . It is an oil that is light yellow in color and has a distinctive odor . Broadly, it is an emulsifier, emollient, and surfactant . It can be found in products like cleansers, moisturizers, hair conditioners, etc .
Synthesis Analysis
PEG-7 Glyceryl Cocoate is a synthetic polymer that is made by the reaction of polyethylene glycol (PEG) and the fatty acids derived from coconut or palm kernel oil . It is produced by the ethoxylation of glyceryl cocoate . In this case, 7 units of ethylene oxide are added to glyceryl cocoate .Molecular Structure Analysis
The chemical structure of PEG-7 Glyceryl Cocoate is CH2(OCH2CH2)xOCOR . It is a complex blend of a polyethylene glycol (PEG) derivative and coconut + glycerin-derived cleansing agent .Chemical Reactions Analysis
PEG-7 Glyceryl Cocoate is produced by the ethoxylation of glyceryl cocoate . Ethoxylation is a chemical reaction in which ethylene oxide is added to a substrate .Physical And Chemical Properties Analysis
PEG-7 Glyceryl Cocoate is essentially colorless hydrophilic oil with a barely perceptible odor of coconut oil . It is soluble in water and ethanol . It has a density of approx. 1.01 g/ml (@ 50ᵒC), solidification point of approx. 0ᵒC, boiling point above 200ᵒC (with decomposition), and flash point of approx. 200ᵒC .Aplicaciones Científicas De Investigación
Cosmetics and Personal Care
PEG-7 Glyceryl Cocoate: is widely used in the cosmetics industry due to its emollient and surfactant properties . It acts as a lubricant on the skin’s surface, giving the skin a soft and smooth appearance. It’s particularly effective in forming emulsions, reducing the surface tension of the substances to be emulsified, which is essential for products like lotions, creams, and makeup.
Pharmaceutical Applications
In the pharmaceutical sector, PEG-7 Glyceryl Cocoate serves as an emulsifier in oil-water gels, which are often used as vehicles for topical drug preparations . These preparations can treat a variety of dermatological diseases, providing a controlled release of medication to the affected areas.
Dermatology
Dermatologically, PEG-7 Glyceryl Cocoate is utilized in formulations designed to treat skin conditions. It helps in moisturizing and protecting the skin barrier, which is beneficial for managing dry or irritated skin conditions .
Medical Devices
PEG-7 Glyceryl Cocoate: finds its application in medical devices as a component in formulations that require emulsification of oil and water phases. This property is crucial for products that need to maintain stability and consistency, such as ultrasound gels .
Biotechnology
In biotechnological research, PEG-7 Glyceryl Cocoate can be used as a solubilizing agent, helping to dissolve various biomolecules in aqueous solutions, which is vital for various assays and formulation studies .
Industrial Uses
Industrially, PEG-7 Glyceryl Cocoate is employed as a surfactant and emulsifier in products like shampoos and personal cleaning products. It also finds use in the textile and leather industries due to its conditioning properties .
Environmental Science
PEG-7 Glyceryl Cocoate: has been identified to have antioxidant properties, which can protect against environmental damage caused by free radicals. This application is significant in developing products aimed at environmental protection and repair .
Food Industry
Although not directly used in food products, PEG-7 Glyceryl Cocoate is utilized in the food industry for its emulsifying properties. It helps in the production of food packaging materials where a barrier against moisture and air is required .
Mecanismo De Acción
Target of Action
PEG-7 Glyceryl Cocoate primarily targets the skin and hair. It is widely used in cosmetics and personal care products . Its main roles are as a cleansing agent and emulsifier .
Mode of Action
As an emulsifier, PEG-7 Glyceryl Cocoate attracts and holds together water and oil-based ingredients . This helps to form emulsions by reducing the surface tension of the substances to be emulsified . It also acts as a surfactant, helping water to mix with oil and dirt so that these substances can be rinsed away .
Biochemical Pathways
It helps to stabilize and thicken formulas, allowing the creation of solid products and reducing the need for unnecessary packaging and synthetic preservatives .
Pharmacokinetics
PEG-7 Glyceryl Cocoate is a water-soluble ingredient . It is safe for use in rinse-off products such as cleansers and shampoos. It can also be used in leave-on products up to a concentration of 10% . The presence of ethylene oxide during the process of ethoxylation has the risk of contamination with 1,4-dioxane, a potential carcinogen . But its presence can be avoided through purification steps taken before adding PEG-7 Glyceryl Cocoate to the formulations .
Result of Action
PEG-7 Glyceryl Cocoate acts as a lubricant on the skin’s surface, giving the skin a soft and smooth appearance . It also conditions the skin and hair, providing shine and softness . Moreover, it has been found to have antioxidant properties, helping to protect the skin from environmental damage caused by free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PEG-7 Glyceryl Cocoate. For instance, the presence of 1,4-dioxane and ethylene oxide impurities can be a concern . Therefore, the importance of using the necessary purification procedures to remove these impurities is stressed . Additionally, cosmetic manufacturers should adjust product formulations containing Polyethylene Glycol to minimize any untoward effects when products are used on damaged skin .
Direcciones Futuras
PEG-7 Glyceryl Cocoate helps to protect the skin’s natural barrier, improving moisture retention . It also helps to improve the texture and feel of the product . There are concerns about the presence of 1,4-dioxane in this ingredient . This is less of a concern more recently as the process of purifying PEG-7 Glyceryl Cocoate is highly regulated .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of PEG-7 GLYCERYL COCOATE involves the reaction between PEG-7 and glyceryl cocoate in the presence of a catalyst.", "Starting Materials": ["PEG-7", "Glyceryl Cocoate", "Catalyst"], "Reaction": ["1. Dissolve PEG-7 and glyceryl cocoate in a suitable solvent such as ethanol or methanol.", "2. Add the catalyst to the solution and stir for a specific period at a specific temperature.", "3. Filter the solution to remove any impurities or unreacted starting materials.", "4. Concentrate the solution by evaporating the solvent under reduced pressure.", "5. Purify the resulting product by recrystallization or column chromatography.", "6. Characterize the final product using spectroscopic techniques such as NMR or IR spectroscopy." ] } | |
Número CAS |
68201-46-7 |
Nombre del producto |
PEG-7 GLYCERYL COCOATE |
Peso molecular |
0 |
Sinónimos |
PEG-7 GLYCERYL COCOATE; PEG-30 GLYCERYL COCOATE; PEG-40 GLYCERYL COCOATE; PEG-78 GLYCERYL COCOATE; PEG-80 GLYCERYL COCOATE; Glycerides, coco mono- and di-, ethoxylated; Polyoxyethylene (80) glyceryl monococoate; PEG-Glycerylcocoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




